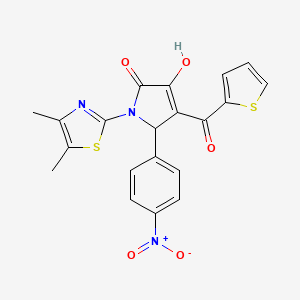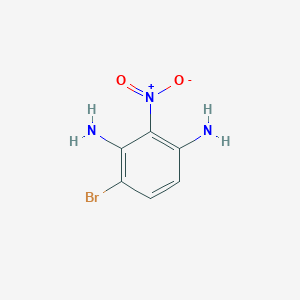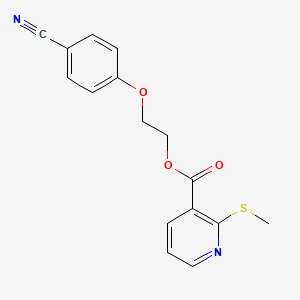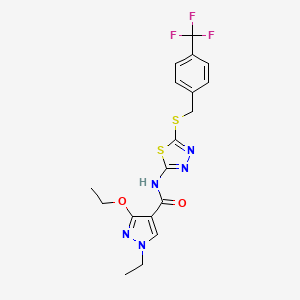![molecular formula C8H7LiN2O3 B2716357 Lithium;2-[(6-oxopyrimidin-1-yl)methyl]prop-2-enoate CAS No. 2031268-77-4](/img/structure/B2716357.png)
Lithium;2-[(6-oxopyrimidin-1-yl)methyl]prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Biomarkers of Lithium Response in Bipolar Disorder
Marie-Claire et al. (2020) discovered a DNA methylation signature that differentiates between excellent and non-response to lithium in patients with bipolar disorder type 1. Their study highlighted that distinct blood DNA methylation profiles are associated with the prophylactic response to lithium, providing a potential biomarker for predicting treatment outcomes. This research underscores the genetic underpinnings that may influence the efficacy of lithium treatment in bipolar disorder, suggesting a move towards personalized medicine (Marie-Claire et al., 2020).
Lithium and Brain Structure
Research indicates lithium's potential neuroprotective effects. Moore et al. (2000) provided in vivo evidence supporting lithium's role in increasing N-acetyl-aspartate (NAA) in the human brain, suggesting its neurotrophic effects. This increase in NAA, a marker for neuronal health and function, hints at lithium's capability to enhance neuronal viability and function, offering insights into its long-term beneficial effects on the brain (Moore et al., 2000).
Lithium in Preventing Grey Matter Atrophy
Hozer et al. (2020) conducted an international multicenter study revealing that lithium prevents grey matter atrophy in patients with bipolar disorder. Their findings support the hypothesis that lithium exerts neurotrophic and neuroprotective effects, potentially limiting pathological grey matter atrophy in key brain regions associated with bipolar disorder. This contributes to the understanding of lithium's mechanisms of action beyond its mood-stabilizing properties (Hozer et al., 2020).
Lithium's Role in Amnestic Mild Cognitive Impairment
Forlenza et al. (2019) studied the clinical and biological effects of long-term lithium treatment in older adults with amnestic mild cognitive impairment (MCI), a condition associated with a high risk for Alzheimer's disease. They found that lithium treatment attenuates cognitive and functional decline in amnestic MCI and modifies Alzheimer's disease-related biomarkers. This suggests lithium's disease-modifying properties, highlighting its potential application in the treatment or prevention of dementia and Alzheimer's disease (Forlenza et al., 2019).
Propiedades
IUPAC Name |
lithium;2-[(6-oxopyrimidin-1-yl)methyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3.Li/c1-6(8(12)13)4-10-5-9-3-2-7(10)11;/h2-3,5H,1,4H2,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGMOOLOMLEWBW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C=C(CN1C=NC=CC1=O)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7LiN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chlorophenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2716276.png)



![4-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2716285.png)
![[5-(1H-1,2,4-Triazol-5-yl)oxolan-2-yl]methanamine](/img/structure/B2716286.png)


acetic acid](/img/structure/B2716291.png)
![2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2716293.png)


